molecular formula C15H10FN3O4S B11492338 N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 889953-75-7

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11492338
CAS No.: 889953-75-7
M. Wt: 347.3 g/mol
InChI Key: IFQAIZGTXOGHSA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, also known by its chemical formula C15H8FNO4S, is a synthetic organic compound. Let’s break down its structure:

  • The benzothiazole core consists of a fused benzene ring and a thiazole ring.
  • The nitro group (NO2) at position 6 adds electron-withdrawing properties.
  • The fluorophenyl group (C6H4F) at position 2 enhances lipophilicity.

Preparation Methods

Synthetic Routes::

  • Condensation Reaction :
    • The compound can be synthesized via a condensation reaction between 2-aminobenzothiazole and 2-fluorobenzoyl chloride .
    • The reaction occurs in anhydrous solvent (e.g., dichloromethane) with a base (such as triethylamine) as a catalyst.
    • The amide linkage forms during this step.
  • Nitration :
    • The nitro group is introduced by treating the intermediate with a mixture of concentrated nitric acid and sulfuric acid.
    • The reaction occurs at low temperatures to avoid side reactions.
  • Acetylation :
    • Acetylation of the amino group is achieved using acetic anhydride or acetyl chloride.
    • The final product is isolated by recrystallization or column chromatography.
Industrial Production::
  • Industrial-scale production typically involves batch or continuous processes.
  • Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

  • Oxidation : The nitro group can undergo reduction to form an amino group.
  • Substitution : The fluorophenyl group is susceptible to nucleophilic substitution reactions.
  • Common Reagents : Nitric acid, sulfuric acid, acetic anhydride, base catalysts.
  • Major Products : N-(2-fluorophenyl)-2-(6-amino-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

Scientific Research Applications

  • Medicinal Chemistry :
    • Potential as an anti-inflammatory agent due to its benzothiazole scaffold.
    • Exploration of its antibacterial or antifungal properties.
  • Biological Studies :
    • Investigation of its interaction with enzymes or receptors.
    • Cellular uptake and distribution studies.
  • Industry :
    • Use as a precursor for other compounds.
    • Development of fluorescent probes.

Mechanism of Action

  • Target : Molecular pathways related to inflammation or microbial growth.
  • Pathways : Activation or inhibition of specific enzymes or receptors.
  • Further Research Needed : Detailed studies to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Similar Compounds :
    • 2-Aminobenzothiazole : Lacks the fluorophenyl group.
    • 2-(6-Nitrobenzothiazol-2(3H)-yl)acetamide : Lacks the fluorine substituent.
  • Uniqueness : The combination of fluorophenyl and nitro groups sets N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide apart.

Properties

CAS No.

889953-75-7

Molecular Formula

C15H10FN3O4S

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(6-nitro-3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H10FN3O4S/c16-11-3-1-2-4-12(11)17-14(20)8-18-15(21)10-6-5-9(19(22)23)7-13(10)24-18/h1-7H,8H2,(H,17,20)

InChI Key

IFQAIZGTXOGHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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